molecular formula C12H16O3 B12399809 N-Pentyl 4-hydroxybenzoate-2,3,5,6-D4

N-Pentyl 4-hydroxybenzoate-2,3,5,6-D4

Cat. No.: B12399809
M. Wt: 212.28 g/mol
InChI Key: ZNSSPLQZSUWFJT-KDWZCNHSSA-N
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Description

. This compound is a derivative of 4-hydroxybenzoic acid, where the hydrogen atoms at positions 2, 3, 5, and 6 of the benzene ring are replaced by deuterium atoms. It is commonly used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentyl 4-hydroxybenzoate-2,3,5,6-D4 involves the esterification of 4-hydroxybenzoic acid-2,3,5,6-D4 with n-pentanol. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

N-Pentyl 4-hydroxybenzoate-2,3,5,6-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Pentyl 4-hydroxybenzoate-2,3,5,6-D4 is widely used in scientific research due to its unique properties:

    Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

    Biology: Employed in metabolic studies to trace the pathways of 4-hydroxybenzoic acid derivatives in biological systems.

    Medicine: Investigated for its potential use as a preservative in pharmaceutical formulations due to its antimicrobial properties.

    Industry: Utilized in the production of cosmetics and personal care products as a preservative.

Mechanism of Action

The mechanism of action of N-Pentyl 4-hydroxybenzoate-2,3,5,6-D4 involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The ester group can undergo hydrolysis to release 4-hydroxybenzoic acid, which can further interact with cellular pathways. The deuterium atoms provide stability to the compound, making it useful in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate-2,3,5,6-D4: A methyl ester derivative with similar properties.

    Ethyl 4-hydroxybenzoate-2,3,5,6-D4: An ethyl ester derivative used in similar applications.

    Butyl 4-hydroxybenzoate-2,3,5,6-D4: A butyl ester derivative with comparable uses.

Uniqueness

N-Pentyl 4-hydroxybenzoate-2,3,5,6-D4 is unique due to its longer alkyl chain, which provides increased lipophilicity and stability. This makes it particularly useful in applications requiring longer-lasting effects and enhanced stability .

Properties

Molecular Formula

C12H16O3

Molecular Weight

212.28 g/mol

IUPAC Name

pentyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate

InChI

InChI=1S/C12H16O3/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8,13H,2-4,9H2,1H3/i5D,6D,7D,8D

InChI Key

ZNSSPLQZSUWFJT-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)OCCCCC)[2H])[2H])O)[2H]

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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